molecular formula C21H11N5O8S B12694769 3-Nitro-N-(5-nitro-1-(3-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)benzamide CAS No. 106532-77-8

3-Nitro-N-(5-nitro-1-(3-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)benzamide

Cat. No.: B12694769
CAS No.: 106532-77-8
M. Wt: 493.4 g/mol
InChI Key: NJNOPWFKMLFGPF-UHFFFAOYSA-N
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Description

3-Nitro-N-(5-nitro-1-(3-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)benzamide is a complex organic compound that belongs to the class of benzisothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-N-(5-nitro-1-(3-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)benzamide typically involves multi-step organic reactions. The starting materials often include nitrobenzoyl derivatives and benzisothiazole precursors. Common reaction conditions may involve:

    Nitration: Introduction of nitro groups using nitric acid and sulfuric acid.

    Condensation: Formation of the benzisothiazole ring through cyclization reactions.

    Amidation: Coupling of the benzisothiazole derivative with benzamide under specific conditions.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of nitro groups to amines using reducing agents like hydrogen gas or metal hydrides.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzisothiazole or benzamide moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of nitro groups may yield corresponding amines, while oxidation may produce nitroso or nitro derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use as catalysts or catalyst precursors in various organic reactions.

Biology

    Biological Activity: Investigation of potential antimicrobial, antifungal, or anticancer properties.

    Biochemical Probes: Utilized as probes to study biochemical pathways and interactions.

Medicine

    Drug Development: Exploration of its potential as a lead compound for the development of new pharmaceuticals.

    Diagnostic Agents: Possible use in the development of diagnostic agents for imaging or detection of diseases.

Industry

    Materials Science: Application in the development of new materials with specific properties such as conductivity or fluorescence.

    Industrial Processes: Use in various industrial processes, including polymerization and chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-Nitro-N-(5-nitro-1-(3-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)benzamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, leading to modulation of signaling pathways.

    DNA/RNA: Interaction with genetic material, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Benzisothiazole Derivatives: Compounds with similar benzisothiazole structures.

    Nitrobenzoyl Compounds: Molecules containing nitrobenzoyl groups.

Uniqueness

3-Nitro-N-(5-nitro-1-(3-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)benzamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Conclusion

While detailed information on this compound is limited, the general structure and properties of similar compounds provide insights into its potential applications and reactivity. Further research and consultation of specific scientific literature are recommended for a comprehensive understanding.

Properties

CAS No.

106532-77-8

Molecular Formula

C21H11N5O8S

Molecular Weight

493.4 g/mol

IUPAC Name

3-nitro-N-[5-nitro-1-(3-nitrobenzoyl)-2,1-benzothiazol-3-ylidene]benzamide

InChI

InChI=1S/C21H11N5O8S/c27-19(12-3-1-5-14(9-12)24(29)30)22-20-17-11-16(26(33)34)7-8-18(17)23(35-20)21(28)13-4-2-6-15(10-13)25(31)32/h1-11H

InChI Key

NJNOPWFKMLFGPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N=C2C3=C(C=CC(=C3)[N+](=O)[O-])N(S2)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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